Anti-HIV-1 Activity in MT-4 Cells: 2-Chloro Substituent Confers >66-Fold Gain Over Unsubstituted Analog
Compound 7c (2-chloro-5H-indolo[3,2-b][1,5]benzothiazepin-6(7H)-one, CAS 206256-29-3) inhibits HIV-1-induced cytopathicity in MT-4 cells with an EC₅₀ of 3.0 µM, whereas the unsubstituted analog 7a (R=R₁=H) is inactive at the highest concentration tested (EC₅₀ ≥200 µM) . The 2-chloro group alone accounts for a >66-fold enhancement in antiviral potency within the same tetracyclic sulfide scaffold .
| Evidence Dimension | Anti-HIV-1 activity (EC₅₀ in MT-4 cells via MTT assay) |
|---|---|
| Target Compound Data | EC₅₀ = 3.0 µM (compound 7c, 2-Cl) |
| Comparator Or Baseline | EC₅₀ ≥200 µM (compound 7a, unsubstituted R=R₁=H) |
| Quantified Difference | >66-fold improvement |
| Conditions | MT-4 human T-lymphoid cells infected with HIV-1 (strain IIIB); protection from HIV-1-induced cytopathogenicity measured by MTT assay; data represent mean of three experiments, SEM ≤20% |
Why This Matters
Procurement of the unsubstituted analog (CAS 206256-13-5 or similar) as a substitute would yield a compound devoid of measurable anti-HIV-1 activity, precluding its use in antiviral screening cascades.
- [1] Silvestri R, Artico M, Bruno B, Massa S, Novellino E, Greco G, Marongiu ME, Pani A, De Montis A, La Colla P. Synthesis and biological evaluation of 5H-indolo[3,2-b][1,5]benzothiazepine derivatives, designed as conformationally constrained analogues of the human immunodeficiency virus type 1 reverse transcriptase inhibitor L-737,126. Antiviral Chemistry & Chemotherapy. 1998;9(2):139-148. View Source
